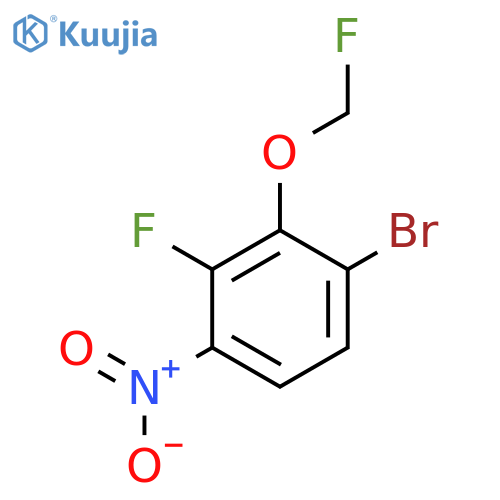

Cas no 1807190-05-1 (1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene)

1807190-05-1 structure

商品名:1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene

CAS番号:1807190-05-1

MF:C7H4BrF2NO3

メガワット:268.012368202209

CID:4976998

1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene

-

- インチ: 1S/C7H4BrF2NO3/c8-4-1-2-5(11(12)13)6(10)7(4)14-3-9/h1-2H,3H2

- InChIKey: GRIATUNVCBOCNT-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1OCF)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 214

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 55

1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013016955-1g |

1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene |

1807190-05-1 | 97% | 1g |

1,504.90 USD | 2021-06-25 | |

| Alichem | A013016955-500mg |

1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene |

1807190-05-1 | 97% | 500mg |

806.85 USD | 2021-06-25 | |

| Alichem | A013016955-250mg |

1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene |

1807190-05-1 | 97% | 250mg |

475.20 USD | 2021-06-25 |

1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

1807190-05-1 (1-Bromo-3-fluoro-2-fluoromethoxy-4-nitrobenzene) 関連製品

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量